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Compound of Interest

Compound Name: (+)-SHIN1

Cat. No.: B10818792

For researchers, scientists, and drug development professionals, this guide provides a detailed
comparison of the serine hydroxymethyltransferase (SHMT) inhibitors, (+)-SHIN1 and SHIN2.
While both compounds target the same key enzymes in one-carbon metabolism, their suitability
for in vivo studies differs significantly, shaping their respective applications in preclinical
research.

A direct in vivo efficacy comparison between (+)-SHIN1 and SHIN2 is not feasible due to the
pharmacological properties of (+)-SHIN1. Research has shown that (+)-SHIN1 and related
pyrazolopyrans are unstable in liver microsome assays and possess poor in vivo half-lives,
which precludes their use in animal models.[1][2] Consequently, SHIN2 was developed as a
next-generation inhibitor with improved pharmacokinetic properties suitable for in vivo
investigations.[3][4] This guide, therefore, presents a comparative overview of the in vitro
efficacy of both compounds and details the in vivo efficacy of SHIN2.

Mechanism of Action

Both (+)-SHIN1 and SHIN2 are potent, folate-competitive inhibitors of both the cytosolic
(SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[3] These
enzymes are critical for one-carbon metabolism, catalyzing the conversion of serine to glycine
and generating one-carbon units essential for the synthesis of nucleotides (purines and
thymidylate) and other vital macromolecules. By inhibiting SHMT1 and SHMT2, both (+)-SHIN1
and SHINZ2 disrupt these crucial biosynthetic pathways, leading to cell cycle arrest and reduced
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cancer cell proliferation. Dual inhibition is considered essential to prevent metabolic
compensation between the two isoforms.

Data Presentation: Efficacy Comparison
In Vitro Efficacy

The following table summarizes the in vitro activity of (+)-SHIN1 and SHINZ2 in various cancer

cell lines.
Compound Cell Line Assay Type IC50 Reference
HCT-116 (Colon o
(+)-SHIN1 Growth Inhibition 870 nM

Cancer)

SHMT2 knockout
Growth Inhibition <50 nM

HCT-116
8988T
(Pancreatic Growth Inhibition <100 nM
Cancer)
Not explicitly
HCT-116 (Colon o
SHIN2 Growth Inhibition  stated, but
Cancer) o
inhibits growth
Proliferation Synergistic with
Molt4 (T-ALL) o
Inhibition methotrexate

In Vivo Efficacy of SHIN2

The subsequent table details the in vivo efficacy of SHIN2 in preclinical cancer models. As
previously mentioned, comparable in vivo data for (+)-SHIN1 is unavailable due to its rapid
clearance.
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Cancer Model

Treatment Protocol

Key Findings Reference

NOTCH1-driven
mouse primary T-ALL

200 mg/kg BID, 11
days

Increased survival,
efficacy comparable to

methotrexate.

Patient-derived T-ALL
xenograft (MTX-

resistant)

Not specified

Demonstrated

efficacy.

Mouse primary T-ALL
and human patient-

derived xenograft

Combination with

methotrexate

Synergistic effect,
leading to increased

survival.

Experimental Protocols
In Vivo Target Engagement of SHIN2 in Mice

To confirm that SHIN2 engages its target in vivo, a study was conducted using isotope tracing.

The following protocol was employed:

¢ Animal Model: Mouse studies were conducted following protocols approved by the Princeton

University Institutional Animal Care and Use Committee.

e Drug Administration: Mice were administered an intraperitoneal (IP) injection of (+)-SHIN2.

* |sotope Infusion: Following drug administration, U-13C-serine was infused.

o Sample Collection: Blood samples were collected at specified time points to trace the

metabolic fate of the labeled serine.

e Analysis: The labeling of glycine and serine from the infused U-13C-serine was analyzed to

assess the inhibition of SHMT activity.

In Vivo Efficacy of SHIN2 in T-ALL Models

The efficacy of SHINZ2 in treating T-cell acute lymphoblastic leukemia (T-ALL) was evaluated

using the following methodology:
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e Animal Models: The studies utilized a NOTCH1-driven mouse T-ALL model and a patient-
derived T-ALL xenograft model. Animals were housed in specific pathogen-free facilities at
the Rutgers Cancer Institute of New Jersey.

e Cell Lines: Human T-ALL cell lines such as Molt4, Molt3, Jurkat, and KOPT-K1 were used for
initial in vitro assessments and subsequent in vivo studies.

o Treatment Regimen: SHIN2 was administered to the animal models, both as a standalone
treatment and in combination with methotrexate.

» Efficacy Assessment: The primary endpoint for efficacy was the survival of the treated
animals.

 Statistical Analysis: Appropriate statistical methods were used to analyze the survival data
and determine the significance of the treatment effects.
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Caption: Mechanism of SHMT inhibition by (+)-SHIN1 and SHIN2.
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Experimental Workflow for In Vivo Efficacy of SHIN2
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Caption: Workflow for assessing the in vivo efficacy of SHIN2 in T-ALL models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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